molecular formula C12H11N3O2 B1414896 3-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile CAS No. 1042646-00-3

3-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile

Cat. No. B1414896
CAS RN: 1042646-00-3
M. Wt: 229.23 g/mol
InChI Key: DGKBDWXUKNDHGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile” is a chemical compound with the CAS Number: 1042646-00-3 . It has a molecular weight of 229.24 . The IUPAC name for this compound is 3-[(3-methyl-2,5-dioxo-1-imidazolidinyl)methyl]benzonitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11N3O2/c1-14-8-11(16)15(12(14)17)7-10-4-2-3-9(5-10)6-13/h2-5H,7-8H2,1H3 . This code provides a specific string of characters that represent the 2D structure of the molecule.

Scientific Research Applications

Anticancer Potential

A study by Penthala et al. (2011) explored the synthesis of novel compounds, including variants of 3-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile, evaluating their in vitro cytotoxicity against various human tumor cell lines. These compounds showed significant potential as anticancer agents, with some demonstrating potent growth inhibition in melanoma and ovarian cancer cells.

Antimicrobial Activity

In research conducted by El-Meguid (2014), compounds containing the benzoimidazole moiety, similar to 3-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile, were synthesized and their antimicrobial activities evaluated. These compounds were found to be effective against various gram-positive and gram-negative bacteria, as well as fungi.

Novel Triazafulvalene System

Uršič et al. (2010) Uršič, Svete, & Stanovnik developed a new triazafulvalene system involving derivatives of 3-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile. These compounds were synthesized through a series of reactions, demonstrating potential applications in chemical synthesis and molecular design.

Selective Androgen Receptor Modulator Development

A study by Nique et al. (2012) involved the structural modification of a series of compounds leading to the development of 4-(hydroxymethyl)diarylhydantoin analogues. These analogues, which included a derivative of 3-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile, acted as potent, partial agonists of the human androgen receptor.

Synthesis of Hydantoin Ester Derivatives

Tshiluka et al. (2022) Tshiluka, Bvumbi, Tshishonga, & Mnyakeni-Moleele synthesized ethyl- and methyl-[2-(5-benzylidene)-2,4-dioxoimidazolidin-3-yl]acetyl esters, demonstrating the versatility of the 3-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile in the synthesis of complex organic compounds.

Radioligand Development for PET Imaging

Shimoda et al. (2016) Shimoda, Yamasaki, Fujinaga, Ogawa, Kurihara, Nengaki, Kumata, Yui, Hatori, Xie, Zhang, Kawamura, & Zhang developed 3-[5-(pyridin-2-yl)-2H-tetrazol-2-yl]benzonitrile analogues as candidates for positron emission tomography (PET) imaging agents of metabotropic glutamate receptor subtype 5. This highlights the potential of derivatives of 3-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile in advanced imaging techniques.

properties

IUPAC Name

3-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-14-8-11(16)15(12(14)17)7-10-4-2-3-9(5-10)6-13/h2-5H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKBDWXUKNDHGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N(C1=O)CC2=CC(=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile
Reactant of Route 2
Reactant of Route 2
3-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile
Reactant of Route 3
Reactant of Route 3
3-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile
Reactant of Route 4
Reactant of Route 4
3-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile
Reactant of Route 5
Reactant of Route 5
3-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile
Reactant of Route 6
Reactant of Route 6
3-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.